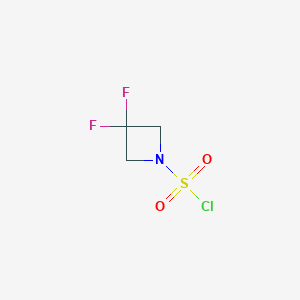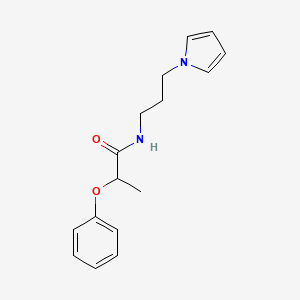
3,3-Difluoroazetidine-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoroazetidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 679433-03-5 . It has a molecular weight of 191.59 and its linear formula is C3H4CLF2NO2S .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C3H4CLF2NO2S .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.59 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Carbonic Anhydrase Inhibitors
One application involves the synthesis of carbonic anhydrase inhibitors. Perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, synthesized using sulfonyl chlorides including 3,3-Difluoroazetidine-1-sulfonyl chloride, have been investigated as potential intraocular pressure-lowering agents with prolonged action for treating glaucoma. These compounds have shown significant inhibitory power towards carbonic anhydrase isozymes and demonstrated good water solubility and potential as novel antiglaucoma drugs without the side effects typical of current treatments (Scozzafava et al., 2000).
Solid-Phase Synthesis of Heterocycles
This compound is also utilized in solid-phase synthesis methodologies for creating heterocyclic compounds. For instance, polymer-supported sulfonyl chloride has been used for the synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting the compound's role in facilitating the solid-phase synthesis of biologically active molecules (Holte et al., 1998).
Environmental Degradation Studies
Research into the microbial degradation of polyfluoroalkyl chemicals, which can generate from the breakdown of substances like this compound, has been conducted to understand the environmental fate of these persistent compounds. Studies focus on understanding how these substances degrade into perfluoroalkyl carboxylic acids and sulfonic acids, which are of concern due to their toxic profiles (Liu & Avendaño, 2013).
Glycoconjugate Synthesis
The synthesis of glycoconjugates using carbohydrate sulfonyl chlorides, such as this compound, represents another area of application. This method provides a facile approach to creating glycosylated compounds, including cholesterol absorption inhibitors, demonstrating the utility of sulfonyl chlorides in the synthesis of biologically relevant conjugates (Kvaernø et al., 2005).
Liquid Crystalline Materials
The compound has also found use in the synthesis and study of liquid crystalline materials. Research into 1-alkyl-3-methylimidazolium salts containing various anions demonstrates the amphiphilic characteristics of these salts and their phase behavior, which is influenced by the nature of the anion. This research is relevant for the development of new materials with specific electronic, optical, or mechanical properties (Bradley et al., 2002).
Safety and Hazards
The safety information available indicates that 3,3-Difluoroazetidine-1-sulfonyl chloride is a dangerous compound . The GHS Pictogram for this compound indicates danger . The compound has hazard statements H314-H290 , indicating that it can cause severe skin burns and eye damage, and that it may be corrosive to metals .
特性
IUPAC Name |
3,3-difluoroazetidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF2NO2S/c4-10(8,9)7-1-3(5,6)2-7/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXFTUSMDRIHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2742746.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2742748.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B2742749.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2742752.png)
![8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2742753.png)



![1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2742764.png)
![6-Tert-butyl-2-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2742765.png)
![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate](/img/structure/B2742767.png)
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2742768.png)
